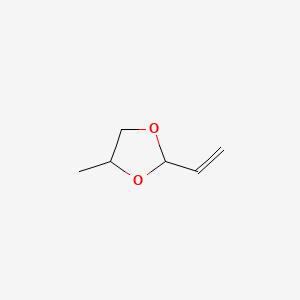

4-Methyl-2-vinyl-1,3-dioxolane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethenyl-4-methyl-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-3-6-7-4-5(2)8-6/h3,5-6H,1,4H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGIDUFCVXOXJNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(O1)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40947021 | |

| Record name | 2-Ethenyl-4-methyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40947021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2421-07-0 | |

| Record name | 2-Ethenyl-4-methyl-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2421-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxolane, 4-methyl-2-vinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002421070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethenyl-4-methyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40947021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Methyl 2 Vinyl 1,3 Dioxolane

Established Synthetic Routes to 4-Methyl-2-vinyl-1,3-dioxolane

The synthesis of this compound and its analogs primarily relies on the formation of the 1,3-dioxolane (B20135) ring through acetalization reactions.

Acid-Catalyzed Acetalization of Precursors and Vinyl Group Introduction

The most direct and common method for synthesizing this compound involves the acid-catalyzed reaction between 1,2-propanediol and acrolein. Acrolein serves as the source for both the C2 carbon of the dioxolane ring and the appended vinyl group.

The reaction is an equilibrium process and is typically driven to completion by removing the water formed during the reaction, often through azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.org A variety of acid catalysts can be employed, with p-toluenesulfonic acid being a common choice for the formation of 1,3-dioxolanes from diols and aldehydes. chemicalbook.com

An analogous process for the production of 2-vinyl-1,3-dioxane (B8795907) compounds utilizes a solid acid catalyst, such as a perfluoro sulfonic acid resin, which allows for high conversion rates at ambient temperatures without the need for heating. google.com This technology could foreseeably be adapted for the synthesis of this compound. The general acetalization reaction is versatile and can be applied to various aldehydes and ketones with ethylene (B1197577) glycol or other 1,2-diols to form a range of substituted 1,3-dioxolanes. chemicalbook.com

Table 1: Catalysts and Conditions for Acetalization

| Catalyst Type | Typical Conditions | Precursors | Product Type |

|---|---|---|---|

| Brønsted Acid (e.g., p-toluenesulfonic acid) | Refluxing toluene (B28343) with Dean-Stark trap | Aldehyde/Ketone + 1,2-Diol | 1,3-Dioxolane |

| Solid Acid Resin (e.g., Nafion) | Fixed bed reactor, ambient temperature | Acrolein + 1,3-Propanediol (B51772) | 2-Vinyl-1,3-dioxane |

Alternative Synthetic Strategies for 2-Vinyl-1,3-dioxolane (B1585387) Derivatives

Beyond direct acetalization with acrolein, several other strategies have been developed for the synthesis of 2-vinyl-1,3-dioxolane derivatives and related structures.

One approach involves the reaction of bromomagnesium 2-vinyloxy ethoxide with various aldehydes in the presence of a scandium triflate (Sc(OTf)₃) catalyst, which yields functionalized protected aldol (B89426) compounds. organic-chemistry.org Another method uses a benzotriazole (B28993) reagent derived from 2-ethoxydioxolane as an electrophilic formylating agent that reacts with Grignard and organozinc reagents. organic-chemistry.org

For the synthesis of related cyclic vinyl acetals, such as 4,5-dihydro-1,3-dioxepines, a sequence of ring-closing metathesis of diallyl acetals followed by double-bond isomerization has been employed. nih.gov Additionally, 2-methylene-1,3-dioxolanes, which are isomers of 2-vinyl-1,3-dioxolanes, can be synthesized and potentially serve as precursors. acs.org These methylene (B1212753) acetals can be formed from 1,2-diols using reagents like methoxymethylphenylsulfide and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). organic-chemistry.org

Ring-Opening Reactions of the 1,3-Dioxolane Core

The 1,3-dioxolane ring, while stable to bases and many nucleophiles, can be cleaved under acidic conditions or through reductive methods like hydrogenolysis. organic-chemistry.org These reactions are fundamental to the use of dioxolanes as protecting groups and synthetic intermediates.

Mechanistic Studies of Dioxolane Ring Cleavage

The mechanism of dioxolane ring cleavage is highly dependent on the reaction conditions. In the presence of Lewis acids and a hydride source, such as the LiAlH₄-AlCl₃ system, the reductive cleavage of 1,3-dioxolanes is believed to proceed through the formation of an oxocarbonium ion in the rate-determining step. cdnsciencepub.com The Lewis acid (AlCl₃) coordinates to one of the oxygen atoms of the dioxolane ring, facilitating the cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbonium ion. This intermediate is then attacked by a hydride ion (from LiAlH₄) to yield the final hydroxy ether product. cdnsciencepub.com

Evidence for this mechanism includes the observation that electron-donating substituents at the C2 position enhance the rate of hydrogenolysis, while electron-withdrawing groups retard it, which is consistent with the stabilization or destabilization of a carbocation intermediate. cdnsciencepub.com In the context of polymerization, cationic ring-opening of 1,3-dioxolanes can also occur via an activated monomer mechanism, where a protonic acid catalyst activates the monomer for attack by a hydroxyl group, followed by acid-catalyzed transacetalization reactions. acs.org

Hydrogenolysis of 2-Vinyl-1,3-Dioxolanes and Analogous Structures

Hydrogenolysis, the cleavage of a chemical bond by hydrogen (often delivered by a hydride reagent), is a key transformation of 1,3-dioxolanes. The reaction of cyclic acetals with lithium aluminum hydride (LiAlH₄) in the presence of a Lewis acid like aluminum chloride (AlCl₃) results in the formation of hydroxy ethers. cdnsciencepub.com

Studies comparing the hydrogenolysis of 1,3-dioxolanes (five-membered rings) and 1,3-dioxanes (six-membered rings) have shown that the five-membered rings are cleaved more rapidly. cdnsciencepub.com This difference in reactivity is attributed to the greater ease of forming the intermediate oxocarbonium ion from the 1,3-dioxolane ring structure. cdnsciencepub.com

The hydrogenolysis of substituted 1,3-dioxolanes can proceed with a high degree of regioselectivity and stereoselectivity. The direction of ring-opening and the stereochemical outcome of the hydride addition are influenced by the substitution pattern on the dioxolane ring and the configuration at the acetalic carbon. cdnsciencepub.comnih.gov

In the hydrogenolysis of sugar-derived (9'-anthracenyl)methylene acetals, the choice of reducing agent and the stereochemistry of the acetal (B89532) linkage control the outcome. For example, a dioxane-type acetal can be cleaved regioselectively to give either the 4-O- or 6-O-ether depending on whether LiAlH₄/AlCl₃ or Na(CN)BH₃-HCl is used. nih.gov

For dioxolane-type acetals, the stereochemistry at the acetalic carbon is crucial. The hydrogenolysis of the endo isomer of methyl 2,3-O-(9'-anthracenyl)methylene-α-L-rhamnopyranoside with LiAlH₄/AlCl₃ occurs with complete selectivity, yielding the axial ether. In contrast, the corresponding exo isomer produces a 1:1 mixture of the axial and equatorial ethers under the same conditions. nih.gov This highlights the profound influence of stereochemistry on the regioselectivity of the hydride attack on the intermediate oxocarbonium ion.

Table 2: Regioselectivity in Hydrogenolysis of a Dioxolane Acetal Derivative

| Substrate Isomer | Reducing System | Product(s) | Selectivity |

|---|---|---|---|

| endo-isomer | LiAlH₄ / AlCl₃ | Axial Ether | Complete |

| exo-isomer | LiAlH₄ / AlCl₃ | Axial and Equatorial Ethers | 1:1 Mixture |

Data derived from studies on methyl 2,3-O-(9'-anthracenyl)methylene-α-L-rhamnopyranoside. nih.gov

Influence of Reaction Conditions on Product Distribution

The ring-opening of this compound can proceed via different pathways, and the distribution of products is highly dependent on the reaction conditions employed. While specific studies on this exact molecule are limited, valuable insights can be drawn from related dioxolane systems. The key factors influencing the product distribution include the type of catalyst, temperature, and the nature of the solvent.

In cationic polymerization, for instance, the choice of initiator can dictate the structure of the resulting polymer. For related vinylketene cyclic acetals, the polymerization mechanism and the final polymer structure have been shown to be dependent on the initiator used. researchgate.net It is plausible that similar effects would be observed for this compound, where different cationic initiators could favor either ring-opening polymerization or a vinyl-type polymerization, leading to different product distributions.

Furthermore, in radical polymerizations of related cyclic ketene (B1206846) acetals, the stability of the radical intermediates formed upon ring-opening plays a crucial role. The introduction of substituents that can stabilize these radicals can promote ring-opening over direct vinyl polymerization. researchgate.net For this compound, reaction conditions that favor the formation of a more stable ring-opened radical intermediate would be expected to yield a higher proportion of ring-opened products.

Intermediates and Product Analysis of Ring-Opening Processes

The ring-opening of this compound can generate a variety of intermediates and final products, depending on the reaction pathway. In cationic ring-opening polymerization of analogous cyclic acetals, the process is initiated by a cationic species that attacks one of the oxygen atoms of the dioxolane ring. This leads to the formation of an oxonium ion intermediate. Subsequent propagation steps can involve the attack of a monomer on the activated chain end, leading to the formation of a polymer with ether linkages in the backbone.

In the case of related 2-methylene-1,3-dioxolanes, spectroscopic analysis, such as Nuclear Magnetic Resonance (NMR), has been instrumental in elucidating the structure of the resulting polymers and confirming the occurrence of ring-opening. rsc.org For instance, the presence of characteristic signals corresponding to the newly formed ester or ether linkages in the polymer backbone provides direct evidence of the ring-opening process. Similarly, detailed analysis of the products from the ring-opening of this compound would likely involve techniques like ¹H and ¹³C NMR to identify the specific structural units present in the resulting oligomers or polymers.

Reactions Involving the Vinyl Group of this compound

The vinyl group of this compound is a key functional handle that allows for a wide range of chemical transformations, independent of or in competition with ring-opening reactions.

Electrophilic and Nucleophilic Additions to the Vinyl Moiety

The double bond of the vinyl group is susceptible to both electrophilic and nucleophilic attack. In electrophilic additions, an electrophile adds to the vinyl group, leading to the formation of a carbocation intermediate. This intermediate can then be attacked by a nucleophile to yield the final addition product. The regiochemistry of this addition is expected to follow Markovnikov's rule, with the electrophile adding to the terminal carbon of the vinyl group to form a more stable secondary carbocation adjacent to the dioxolane ring.

Conversely, nucleophilic additions to the vinyl group can occur, particularly if the vinyl group is activated by an electron-withdrawing group, which is not the case for the parent this compound. However, under specific conditions, such as in the presence of a strong nucleophile and a suitable catalyst, nucleophilic addition might be induced.

Radical Vinylation Strategies in Dioxolane Systems

Radical vinylation represents a powerful method for the formation of C-C bonds, and this strategy can be applied to dioxolane systems. rsc.org Research has shown that the radical vinylation of 1,3-dioxolanes using vinyl bromides with an electron-withdrawing substituent at the β-position can proceed efficiently to yield 2-vinyl-1,3-dioxolanes. rsc.org This process typically involves the generation of a radical at the C2 position of the dioxolane ring, which then adds to the activated vinyl bromide.

A typical procedure for such a reaction involves heating a mixture of the dioxolane, the vinyl bromide, a radical initiator such as di-tert-butylhyponitrite (DTBHN), and a base like potassium carbonate in a suitable solvent like acetonitrile. rsc.org The reaction progress can be monitored by techniques like TLC or GC, and the final product can be purified by column chromatography. rsc.org

Table 1: Illustrative Conditions for Radical Vinylation of a Dioxolane

| Reactant 1 | Reactant 2 | Initiator | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| 2-Octyl-1,3-dioxolane | Methyl (E)-3-bromo-2-methylacrylate | DTBHN | K₂CO₃ | Acetonitrile | 60 |

This table is based on a procedure for a related dioxolane and serves as an illustrative example of potential reaction conditions. rsc.org

Derivatization and Functionalization via the Vinyl Group

The vinyl group of this compound serves as a versatile platform for a variety of derivatization and functionalization reactions. These transformations can introduce new functional groups into the molecule, thereby expanding its synthetic utility.

Common derivatization reactions of the vinyl group include:

Hydrogenation: Catalytic hydrogenation can reduce the vinyl group to an ethyl group, yielding 2-ethyl-4-methyl-1,3-dioxolane.

Halogenation: The addition of halogens like bromine or chlorine across the double bond would result in the corresponding dihalo-derivative.

Hydroboration-Oxidation: This two-step process would lead to the anti-Markovnikov addition of water across the double bond, yielding a primary alcohol.

Epoxidation: Reaction with a peroxy acid would form an epoxide ring at the position of the vinyl group.

Polymerization: As previously mentioned, the vinyl group can undergo radical or cationic polymerization to form polymers with the dioxolane moiety as a repeating unit.

These functionalization strategies allow for the synthesis of a diverse range of molecules with tailored properties, starting from the readily accessible this compound. ontosight.ai

Polymerization Science and Derived Polymeric Architectures

Homopolymerization of 4-Methyl-2-vinyl-1,3-dioxolane

The homopolymerization of this compound involves the linking of multiple monomer units to form a long polymer chain. This can be achieved through different polymerization mechanisms, each resulting in polymers with distinct characteristics.

Radical polymerization of vinyl-substituted cyclic monomers like this compound can proceed via a radical ring-opening polymerization (rROP) mechanism. researchgate.net This process combines the features of both ring-opening and radical polymerization, allowing for the introduction of heteroatoms into the polymer backbone with the robustness of a radical process. researchgate.net The polymerization is typically initiated by a radical initiator, which adds to the vinyl group of the monomer. The resulting radical can then propagate by adding to another monomer unit. In some cases, the cyclic portion of the monomer can undergo ring-opening, leading to a polymer with a different structure than that obtained through simple vinyl polymerization.

For instance, the radical ring-opening polymerization of similar cyclic monomers, such as 2-methylene-4-phenyl-1,3-dioxolane (MPDL), has been shown to be an effective method for creating degradable polymers. rsc.org In these cases, the ring-opening process introduces ester linkages into the polymer backbone, which can be later cleaved by hydrolysis. rsc.org This approach is valuable for designing materials with tunable degradation rates.

Cationic polymerization of this compound is another important pathway for creating polymers from this monomer. This method typically involves the use of a cationic initiator, such as a strong acid or a Lewis acid, which can attack the vinyl group or the oxygen atoms in the dioxolane ring. The polymerization of analogous vinyl ethers often shows a high tendency for alternation when copolymerized with electron-deficient monomers. koreascience.kr

The cationic polymerization of related dioxolane-containing monomers can lead to polymers with well-defined structures. For example, the ring-opening polymerization of 1,3-dioxolane-4-ones, initiated by various catalysts, can produce functional poly(α-hydroxy acid)s. rsc.org The mechanism of this ring-opening can be complex and may involve side reactions, but careful selection of catalysts and polymerization conditions can control the outcome. rsc.org

Copolymerization of this compound with Other Monomers

Copolymerization of this compound with other monomers is a versatile strategy to tailor the properties of the resulting polymers. By incorporating different monomer units into the polymer chain, it is possible to control characteristics such as solubility, thermal properties, and degradability.

The copolymerization of this compound with electron-deficient monomers is expected to exhibit a high tendency towards alternation. This is a common behavior for pairs of monomers where one is electron-rich (like a vinyl ether) and the other is electron-deficient. koreascience.kr The product of the reactivity ratios (r1 * r2) for such systems is often close to zero, indicating a strong preference for cross-propagation over homopropagation. researchgate.net This results in a copolymer where the two monomer units are arranged in a regular alternating sequence along the polymer chain.

Monomer reactivity ratios are crucial parameters in copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same or the other monomer. open.edu These ratios, denoted as r1 and r2, can be determined experimentally by analyzing the composition of the copolymer formed from a known composition of the monomer feed. scielo.org The values of r1 and r2 dictate the distribution of monomer units in the copolymer chain, which can range from random to alternating or blocky. open.edu For example, in the copolymerization of vinylidene fluoride (B91410) (VDF) with tert-butyl 2-trifluoromethacrylate (MAF-TBE), the product of the reactivity ratios was found to be 0.042, indicating a high tendency for alternating copolymerization. researchgate.net

Table 1: Typical Monomer Reactivity Ratios for Various Monomer Pairs

| Monomer 1 | Monomer 2 | r1 | r2 | Temperature (°C) |

|---|---|---|---|---|

| Acrylonitrile | 1,3-Butadiene | 0.02 | 0.3 | 40 |

| Acrylonitrile | Methyl methacrylate (B99206) | 0.15 | 1.22 | 80 |

| Acrylonitrile | Styrene | 0.04 | 0.40 | 60 |

| Acrylonitrile | Vinyl acetate | 4.2 | 0.05 | 50 |

| Acrylonitrile | Vinyl chloride | 2.7 | 0.04 | 60 |

| 1,3-Butadiene | Methyl methacrylate | 0.75 | 0.25 | 90 |

| 1,3-Butadiene | Styrene | 1.35 | 0.78 | 50 |

| 1,3-Butadiene | Vinyl chloride | 8.8 | 0.035 | 50 |

| Methyl methacrylate | Styrene | 0.46 | 0.52 | 60 |

| Methyl methacrylate | Vinyl acetate | 20 | 0.015 | 60 |

| Methyl methacrylate | Vinyl chloride | 10 | 0.1 | 68 |

| Styrene | Vinyl acetate | 55 | 0.01 | 60 |

| Styrene | Vinyl chloride | 17 | 0.02 | 60 |

This table presents a selection of monomer reactivity ratios for different monomer pairs to illustrate the range of values that can be observed. open.educhegg.com

Controlled/living radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP), and Nitroxide-Mediated Polymerization (NMP), have revolutionized polymer synthesis by enabling the preparation of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. sigmaaldrich.com

RAFT Polymerization: This technique involves a conventional free-radical polymerization in the presence of a suitable chain transfer agent, known as a RAFT agent. sigmaaldrich.com RAFT polymerization has been successfully applied to a wide range of monomers, including vinyl esters, to produce polymers with controlled characteristics. mdpi.comresearchgate.netrsc.org The choice of the RAFT agent is critical for achieving good control over the polymerization. mdpi.com

ATRP: ATRP is another powerful CRP method that allows for the synthesis of well-defined polymers. sigmaaldrich.com It is based on a reversible redox process catalyzed by a transition metal complex, which establishes an equilibrium between active and dormant polymer chains. sigmaaldrich.com This technique has been used to create a variety of polymer architectures, including block copolymers. acs.org

Nitroxide-Mediated Polymerization (NMP): NMP is a CRP technique that utilizes a stable nitroxide radical to control the polymerization process. It has been employed to synthesize well-defined polymers from various monomers. For example, NMP has been used with 2-methylene-4-phenyl-1,3-dioxolane as a controlling comonomer to produce well-defined, degradable copolymers. rsc.org

These controlled polymerization techniques offer the potential to create novel materials from this compound with precisely tailored properties for advanced applications.

Polymer Microstructure and Architecture from Dioxolane Monomers

The microstructure of polymers derived from dioxolane monomers is complex, often consisting of a combination of different structural units. The relative proportions of these units depend on the specific monomer and the polymerization conditions.

The polymerization of 2-vinyl-1,3-dioxolanes, particularly through cationic initiation, can result in polymers with at least three distinct structural units. researchgate.net These arise from 1,2-addition (vinyl polymerization), acetal (B89532) ring-opening, and a rearrangement-ring-opening mechanism. researchgate.net The competition between these pathways dictates the final polymer microstructure.

In the radical polymerization of 4-methylene-2-phenyl-1,3-dioxolane, spectroscopic analysis (IR, ¹H NMR, and ¹³C NMR) of the resulting polymer confirms the formation of a copolymer containing a mix of repeating units from both vinyl addition and ring-opening. jlu.edu.cn The relative amounts of these units are influenced by factors such as the stability of the propagating radical and the reaction temperature. For some fluorinated dioxolane derivatives, vinyl addition is the exclusive or dominant pathway. elsevierpure.com

Achieving control over molecular weight and molecular weight distribution (polydispersity) is a central goal in polymer synthesis, as these characteristics significantly influence the material's properties. sigmaaldrich.comcmu.edu For polymers derived from dioxolane monomers, various polymerization techniques have been explored to this end.

In the context of cationic ring-opening polymerization of 1,3-dioxolane (B20135), it has been observed that increasing conversion and monomer-to-initiator ratios can lead to broader molecular weight distributions and the formation of cyclic structures. rsc.org However, recent advancements in reversible-deactivation cationic ring-opening polymerization (RD-CROP) have enabled the synthesis of poly(1,3-dioxolane) with controlled molecular weights up to 220 kDa. escholarship.org Further development of metal-free polymerization systems has pushed this limit even higher, achieving ultra-high-molecular-weight poly(1,3-dioxolane) exceeding 1000 kDa. escholarship.org These systems often employ a proton trap to minimize unwanted initiation and chain transfer events, which can otherwise lead to unpredictable molecular weights. escholarship.org

For radical polymerizations, controlled/living radical polymerization (CRP) techniques like nitroxide-mediated polymerization (NMP) have been successfully applied to the copolymerization of methacrylate derivatives with cyclic ketene (B1206846) acetals like 2-methylene-4-phenyl-1,3-dioxolane (MPDL). frontiersin.orgrsc.org This approach allows for the synthesis of well-defined copolymers with controlled molar masses and relatively low dispersities (Đ ≈ 1.3–1.4). rsc.org The linear evolution of molecular weight with conversion is a hallmark of a controlled polymerization process. sigmaaldrich.com

Table 2: Control of Molecular Weight in Dioxolane Polymerization

| Monomer System | Polymerization Method | Key Findings | Resulting Mₙ (Da) | Dispersity (Đ) | Reference |

|---|---|---|---|---|---|

| 1,3-Dioxolane | RD-CROP | Controlled polymerization | Up to 220,000 | - | escholarship.org |

| 1,3-Dioxolane | Metal-free Cationic ROP with proton trap | Synthesis of ultra-high-molecular-weight polymer | > 1,000,000 | 1.6 - 2.2 | escholarship.org |

| Methyl methacrylate / 2-methylene-4-phenyl-1,3-dioxolane | NMP | Well-defined degradable copolymers | ~20,000 - 30,000 | 1.3 - 1.4 | rsc.org |

Branching, Crosslinking, and Polymer Topology

The polymerization of this compound is a nuanced process that can lead to a variety of polymer architectures, including branched and crosslinked structures. The final topology of the resulting polymer is highly dependent on the polymerization method and reaction conditions employed. The presence of both a vinyl group and a cyclic acetal functionality within the same monomer unit provides multiple pathways for polymerization and subsequent side reactions, which are the primary drivers for the formation of complex polymer topologies.

The polymerization of 2-vinyl-1,3-dioxolane (B1585387) derivatives can proceed through two main routes: 1,2-addition polymerization of the vinyl group and ring-opening polymerization of the dioxolane ring. researchgate.net This dual reactivity is a key factor in the generation of diverse polymer structures. Cationic polymerization is a frequently utilized method for this class of monomers. However, cationic polymerization is often accompanied by side reactions, such as chain transfer and cyclization, which can introduce branching into the polymer structure.

For instance, in the cationic polymerization of vinyl ethers, a class of compounds structurally related to this compound, chain transfer reactions to the monomer or polymer are common. These transfer events can lead to the formation of new active centers on the polymer backbone, from which new polymer chains can grow, resulting in a branched topology.

Furthermore, studies on related cyclic ketene acetals, such as 2-methylene-1,3-dioxolane (B1600948) derivatives, have shown that crosslinking can be induced. researchgate.net In some cases, this crosslinking is thought to occur through the cleavage of the dioxolane ring, followed by the coupling of the resulting radicals, a process that can be promoted by irradiation. researchgate.net

The substituent on the dioxolane ring is known to exert a significant influence on the polymerization mechanism. For example, in the case of 4-methylene-1,3-dioxolane (B14172032) derivatives, certain substituents can favor ring-opening polymerization, while others may lead to isomerization reactions. While specific studies detailing the precise influence of the methyl group at the 4-position on the branching and crosslinking of 2-vinyl-1,3-dioxolane are not extensively documented in publicly available literature, it is reasonable to infer that its presence will affect the steric and electronic environment of the dioxolane ring, thereby influencing the propensity for ring-opening and other side reactions.

Research on fluorinated analogs, such as 2-difluoromethylene-4-methyl-1,3-dioxolane, has demonstrated that the extent of ring-opening polymerization is dependent on the reaction temperature. elsevierpure.com This finding suggests that for this compound, the reaction conditions will be a critical determinant of the final polymer architecture, with different conditions favoring linear, branched, or crosslinked structures.

| Monomer System | Polymerization Method | Observed Architectural Features | Influencing Factors | Reference |

| 2-Vinyl-1,3-dioxolanes | Lewis Acid-Initiated | 1,2-addition, ring-opening, rearrangement | Catalyst type | researchgate.net |

| 4-Methylene-1,3-dioxolane Derivatives | Cationic Catalysis, Irradiation | Vinyl polymerization, ring-opening, crosslinking | Substituents, irradiation | researchgate.net |

| 2-Difluoromethylene-4-methyl-1,3-dioxolane | Free-Radical | Ring-opening (temperature-dependent) | Temperature | elsevierpure.com |

| Vinyl Ethers | Cationic | Branching | Chain transfer reactions | N/A |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of 4-Methyl-2-vinyl-1,3-dioxolane, providing insights into the proton and carbon environments, as well as the structure of its fluorinated derivatives.

¹H NMR for Proton Environments and Vinyl Group Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. Analysis of chemical shifts, signal multiplicities, and coupling constants allows for the unambiguous assignment of each proton.

The vinyl group protons are typically found in the downfield region of the spectrum. The geminal protons on the terminal carbon of the vinyl group (=CH₂) would appear as two separate signals, each a doublet of doublets, due to coupling with the adjacent vinyl proton and with each other (geminal coupling). The single vinyl proton (-CH=) would also present as a doublet of doublets, coupling to the two geminal protons.

The protons of the dioxolane ring and the methyl group would appear more upfield. The proton on the carbon bearing the methyl group (CH-CH₃) is expected to be a multiplet due to coupling with the adjacent methylene (B1212753) protons and the methyl protons. The two methylene protons of the dioxolane ring (O-CH₂-C) are diastereotopic and would likely appear as two distinct multiplets. The methyl protons (CH₃) would typically be a doublet, coupling with the adjacent methine proton.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH=CH₂ | 5.5 - 6.5 | dd |

| -CH=CH ₂ (trans) | 5.0 - 5.5 | dd |

| -CH=CH ₂ (cis) | 5.0 - 5.5 | dd |

| O-CH-O | 5.0 - 5.5 | t or dd |

| CH -CH₃ | 3.8 - 4.5 | m |

| O-CH ₂ | 3.5 - 4.2 | m |

| -CH ₃ | 1.2 - 1.5 | d |

Note: d = doublet, dd = doublet of doublets, t = triplet, m = multiplet. Predicted values are based on typical chemical shift ranges for similar functional groups.

¹³C NMR for Carbon Skeleton and Functional Group Assignment

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal.

The carbons of the vinyl group are expected in the downfield region, typically between 110 and 140 ppm. The acetal (B89532) carbon (O-CH-O) also appears in a characteristic downfield region. The carbons of the dioxolane ring and the methyl group will be found in the upfield region of the spectrum. A study on 2,4-disubstituted 1,3-dioxolanes provides parameters for predicting the chemical shifts based on the ring stereochemistry youtube.com.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| -C H=CH₂ | 135 - 140 |

| -CH=C H₂ | 115 - 120 |

| O-C H-O | 100 - 105 |

| C H-CH₃ | 70 - 75 |

| O-C H₂ | 65 - 70 |

| -C H₃ | 15 - 20 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and data from related structures.

For the related compound, 4-methyl-4-vinyl-1,3-dioxolan-2-one, the ¹³C NMR spectra have been reported rsc.org.

¹⁹F NMR for Fluorinated Analogues and Perfluorinated Polymers

¹⁹F NMR spectroscopy is crucial for characterizing fluorinated derivatives of this compound, such as perfluoro-2-methylene-4-methyl-1,3-dioxolane (PFMMD), and the polymers derived from them. The high sensitivity and wide chemical shift range of the ¹⁹F nucleus provide detailed structural information.

In the synthesis of PFMMD, a key intermediate, perfluoro-2-oxo-3,6-dimethyl-1,4-dioxane, was identified by ¹⁹F NMR with signals at δ -113.3 and -117.0 ppm (1F, OCF(CF₃)C=O) and -82.6 ppm (3F, OCF(CF₃)C=O) acs.org. Another intermediate, perfluoro-2-fluoroformyl-4-methyl-1,3-dioxolane, showed ¹⁹F NMR signals at δ -124.5, -126.0 (1F, CF₃CF ), -81.1 (3F, F₃C CF), -81.0, -84.0 (2F, CF₂), -81.7 (3F, F₃C COF), and +23.5, +24.3 (1F, COF) keio.ac.jp.

The ¹⁹F NMR spectrum of the resulting poly(PFMMD) shows a signal at -122.8 ppm, which is assigned to the -CF- fluorine of the perfluorinated dioxolane ring keio.ac.jp. This indicates that the polymerization primarily occurs through vinyl addition acs.org.

Table 3: ¹⁹F NMR Chemical Shifts for Perfluoro-2-methylene-4-methyl-1,3-dioxolane (PFMMD) and its Polymer

| Fluorine Environment | Chemical Shift (ppm) |

| CF₃CF (monomer) | -81.1 |

| CF₃CF (monomer) | -124.5, -126.0 |

| CF₂ (monomer) | -81.0, -84.0 |

| CF in dioxolane ring (polymer) | -122.8 |

Note: Chemical shifts are referenced to CFCl₃.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are powerful techniques for establishing the connectivity and stereochemistry of this compound.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton couplings within the molecule. Cross-peaks would be expected between the vinyl protons, between the methine proton at C4 and the methyl protons, and between the methine proton at C4 and the methylene protons at C5. This helps to confirm the proton assignments made from the 1D ¹H NMR spectrum.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show cross-peaks between each proton and the carbon to which it is attached, providing a direct link between the ¹H and ¹³C NMR spectra. For example, a cross-peak would be observed between the methyl protons and the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for assembling the molecular fragments. For instance, a correlation would be expected between the vinyl protons and the acetal carbon (C2), and between the methyl protons and the C4 and C5 carbons of the dioxolane ring.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Identification of Characteristic Functional Group Frequencies (e.g., Vinyl, Ether, Cyclic Acetals)

The infrared (IR) and Raman spectra of this compound would display characteristic absorption bands corresponding to its functional groups.

Vinyl Group: The C=C stretching vibration of the vinyl group is expected to appear in the range of 1640-1680 cm⁻¹. The =C-H stretching vibrations typically occur above 3000 cm⁻¹. The out-of-plane C-H bending vibrations of the vinyl group give rise to strong absorptions in the 1000-800 cm⁻¹ region.

Ether and Cyclic Acetal Groups: The C-O-C stretching vibrations of the ether linkages within the dioxolane ring will produce strong bands in the fingerprint region, typically between 1200 and 1000 cm⁻¹. Cyclic acetals often show a series of characteristic bands in this region. For the related compound 4-methyl-1,3-dioxolan-2-one, FTIR and FT-Raman spectra have been extensively studied, providing a basis for the assignment of the vibrational modes of the dioxolane ring system.

Methyl Group: The C-H stretching vibrations of the methyl group will appear just below 3000 cm⁻¹, and the characteristic bending vibrations will be observed around 1450 cm⁻¹ and 1375 cm⁻¹.

Table 4: Predicted Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Vinyl | =C-H Stretch | 3010 - 3095 |

| Vinyl | C=C Stretch | 1640 - 1680 |

| Alkyl | C-H Stretch | 2850 - 2960 |

| Ether (Acetal) | C-O Stretch | 1000 - 1200 |

| Methyl | C-H Bend | 1370 - 1470 |

Monitoring Reaction Progress and Polymerization Extent

Spectroscopic techniques are invaluable for real-time monitoring of the polymerization of this compound. By tracking the disappearance of the monomer's vinyl group signals and the appearance of the polymer backbone signals, the extent of the reaction can be accurately determined.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a powerful tool for this purpose. The conversion of the monomer to the polymer can be calculated by comparing the integration of the vinyl proton signals in the monomer with the signals corresponding to the polymer's alkyl backbone. rsc.org For instance, in related vinyl polymerizations, the disappearance of vinyl peaks (typically in the range of δ = 5.9-6.3 ppm) and the emergence of broad alkyl peaks (δ = 1.0-3.0 ppm) are indicative of polymerization progress. rsc.org

Infrared (IR) spectroscopy can also be employed to monitor polymerization. The decrease in the intensity of the C=C stretching vibration of the vinyl group is a key indicator of monomer consumption. In some cases, changes in the fingerprint region of the spectrum, such as the C-O-C stretching of the dioxolane ring, can provide additional information about the polymerization process, including whether ring-opening has occurred. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides essential information about the molecular weight and structural fragments of this compound. The molecular formula of this compound is C₆H₁₀O₂. uni.lu The predicted monoisotopic mass is 114.06808 Da. uni.lu

The fragmentation pattern in an electron ionization (EI) mass spectrum offers clues to the molecule's structure. While a specific fragmentation pattern for this compound is not detailed in the provided results, general fragmentation behaviors of related dioxolanes can be inferred. For example, the molecular ion peak (M⁺) would be observed, and common fragmentation pathways could involve the loss of small neutral molecules or cleavage of the dioxolane ring. miamioh.edu Predicted collision cross-section (CCS) values for various adducts of this compound have been calculated, which can aid in its identification in complex mixtures using ion mobility-mass spectrometry. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 115.07536 | 120.7 |

| [M+Na]⁺ | 137.05730 | 128.5 |

| [M-H]⁻ | 113.06080 | 125.5 |

| [M+NH₄]⁺ | 132.10190 | 142.7 |

| [M+K]⁺ | 153.03124 | 130.3 |

m/z: mass-to-charge ratio

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Polymer Transparency

UV-Vis spectroscopy is utilized to investigate the electronic structure of this compound and to assess the optical transparency of its polymer. The monomer itself is not expected to have significant absorption in the visible region, with its primary electronic transitions occurring in the UV range, characteristic of the vinyl group.

For the resulting polymer, poly(this compound), UV-Vis spectroscopy is crucial for determining its transparency, a key property for potential optical applications. For instance, a related perfluorinated polymer, poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane), is noted to be colorless and transparent, with high UV-Vis light transmittance after purification. acs.org This suggests that polymers derived from substituted dioxolanes can exhibit excellent optical clarity. The transparency of the polymer is a critical factor for its use in coatings and other optical materials.

In some polymerization systems involving related dioxolane monomers, the formation of charge-transfer (CT) complexes can be detected by UV spectroscopy. researchgate.net This can provide insights into the polymerization mechanism.

Other Characterization Techniques

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight and polydispersity index (PDI) of poly(this compound). GPC separates polymer chains based on their hydrodynamic volume in solution.

In studies of similar polymers, GPC is routinely used to measure the number average molecular weight (Mn), weight average molecular weight (Mw), and the PDI (Mw/Mn). researchgate.net The PDI provides information about the distribution of molecular weights in the polymer sample, with a value closer to 1.0 indicating a more uniform distribution. For example, in the polymerization of a related vinyl monomer, 4-vinyl-1,3-dioxolane-2-one, GPC was used to track the growth of molecular weights over time. researchgate.net The choice of eluent and calibration standards (e.g., polystyrene or polymethylmethacrylate) is critical for obtaining accurate molecular weight data. lcms.czlcms.cz

Table 2: Illustrative GPC Data for a Polymerization Reaction

| Parameter | Value |

|---|---|

| Number Average Molecular Weight (Mn) | Varies with reaction time |

| Weight Average Molecular Weight (Mw) | Varies with reaction time |

Note: The specific values for poly(this compound) would be determined experimentally.

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of polymer coils in solution. By analyzing the time-dependent fluctuations in scattered light intensity, DLS can determine the hydrodynamic radius of the polymer particles. This information is valuable for understanding the polymer's behavior in solution, including its conformation and aggregation state. The molecular weights of polymers like poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane) have been characterized using DLS in conjunction with other techniques. acs.org

Computational and Theoretical Chemistry Investigations

Quantum Mechanical Calculations for Electronic Structure and Reactivity of 4-Methyl-2-vinyl-1,3-dioxolane

Quantum mechanical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of this compound. Methods such as Density Functional Theory (DFT) are employed to determine the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and spatial distribution of these orbitals are fundamental to understanding the molecule's chemical behavior.

The reactivity of this compound is largely dictated by the interplay between the vinyl group and the dioxolane ring. The vinyl group's ability to undergo addition reactions is a primary mode of transformation, particularly in polymerization. uni.lu Theoretical calculations can map the electron density and electrostatic potential of the molecule, identifying sites most susceptible to nucleophilic or electrophilic attack.

Below is a representative table of calculated electronic properties for molecules with similar functional groups, derived from computational studies.

| Property | Calculated Value (Illustrative) | Method |

|---|---|---|

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G |

| LUMO Energy | -0.8 eV | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | 5.7 eV | DFT/B3LYP/6-31G |

| Dipole Moment | 1.9 D | DFT/B3LYP/6-31G |

Reaction Pathway Energetics and Transition State Analysis for Dioxolane Transformations

Computational chemistry provides a powerful tool for investigating the energetics of reaction pathways and analyzing the transition states involved in the transformations of this compound. Such studies are critical for understanding reaction mechanisms and predicting reaction rates. The primary transformations of this molecule involve reactions of the vinyl group and potential ring-opening of the dioxolane moiety.

Ring-opening polymerization is another potential transformation for dioxolanes, often catalyzed by acids. rsc.org While the vinyl group is generally more reactive under radical conditions, the dioxolane ring can be susceptible to cleavage under cationic conditions. researchgate.net Theoretical studies can compare the energetics of vinyl polymerization versus ring-opening to predict which pathway is more favorable under specific conditions. These calculations involve determining the energy profiles for both reaction pathways, including the energies of intermediates and transition states.

The following table provides an illustrative example of calculated energetic data for key reaction steps in dioxolane transformations.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) - Illustrative |

|---|---|---|

| Radical Addition to Vinyl Group | Initiation/Propagation step in polymerization | 5 - 10 |

| Acid-Catalyzed Ring Opening | Initiation of cationic ring-opening polymerization | 15 - 25 |

| Hydrogen Abstraction from Methyl Group | Potential side reaction | > 20 |

Conformational Analysis of the 1,3-Dioxolane (B20135) Ring System

The five-membered 1,3-dioxolane ring is not planar and exists in various puckered conformations. The most stable conformations are typically the "envelope" (or "twist") forms, which relieve the torsional strain associated with a planar ring. In this compound, the substituents on the ring influence the conformational preferences.

Computational methods, such as molecular mechanics and quantum mechanics, are used to perform a detailed conformational analysis. These calculations can determine the relative energies of different conformers and the energy barriers for interconversion between them. The methyl group at the C4 position and the vinyl group at the C2 position can adopt either axial or equatorial (or pseudo-axial and pseudo-equatorial) positions in the puckered ring.

The relative stability of these conformers is determined by a combination of steric and electronic effects. For example, a conformer with a bulky substituent in an equatorial position is generally more stable than one with the substituent in an axial position due to reduced steric hindrance. The anomeric effect, an electronic interaction involving the lone pairs of the oxygen atoms and adjacent sigma-antibonding orbitals, also plays a crucial role in determining the conformational preferences of substituents at the C2 position.

The table below summarizes the key conformations of the 1,3-dioxolane ring and the likely influence of the substituents in this compound.

| Conformation | Key Features | Expected Stability in this compound |

|---|---|---|

| Envelope (Cs symmetry) | Four atoms are coplanar, and one is out of the plane. | A likely low-energy conformation. |

| Twist (C2 symmetry) | Two adjacent atoms are displaced in opposite directions from the plane of the other three. | Another likely low-energy conformation, often close in energy to the envelope form. |

| Planar (C2v symmetry) | All five atoms lie in the same plane. | High in energy due to significant torsional strain. |

Molecular Dynamics Simulations for Polymer Properties and Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the properties and interactions of polymers derived from this compound. youtube.com By simulating the movement of atoms and molecules over time, MD can provide insights into the macroscopic properties of the resulting polymer, poly(this compound), based on its chemical structure and intermolecular forces. youtube.com

MD simulations can be used to predict a range of important physical properties of the polymer, such as its glass transition temperature (Tg), density, and mechanical properties (e.g., Young's modulus). mdpi.com These simulations typically involve creating a model of the polymer chains in a simulation box and then solving Newton's equations of motion for all the atoms in the system. mdpi.com The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates.

Furthermore, MD simulations can be used to study the interactions between the polymer and other molecules, such as solvents or plasticizers. mdpi.com This is particularly important for understanding the polymer's processability and performance in various applications. For example, simulations can reveal how the polymer chains interact with solvent molecules, which can affect the polymer's solubility and solution viscosity. Similarly, simulations can be used to investigate the effectiveness of different plasticizers in modifying the polymer's flexibility and other mechanical properties.

The following table presents illustrative data that could be obtained from MD simulations of a polymer like poly(this compound), based on studies of analogous polymers. acs.org

| Property | Simulated Value (Illustrative) | Significance |

|---|---|---|

| Glass Transition Temperature (Tg) | 130-150 °C | Indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. |

| Density | 1.1 - 1.3 g/cm³ | A fundamental physical property related to packing efficiency. |

| Young's Modulus | 2 - 4 GPa | Measures the stiffness of the polymer. |

| Solubility Parameter | 18 - 22 (J/cm³)1/2 | Predicts miscibility with solvents and other polymers. |

Advanced Synthetic Applications of 4 Methyl 2 Vinyl 1,3 Dioxolane in Organic Chemistry

Role as a Versatile Synthetic Intermediate in Organic Synthesis

4-Methyl-2-vinyl-1,3-dioxolane is a valuable synthetic intermediate precisely because of its dual functionality. The dioxolane ring is a cyclic acetal (B89532), which can be viewed as a protected form of a carbonyl group. This feature allows chemists to perform reactions on the vinyl portion of the molecule while the masked carbonyl group remains inert.

The vinyl group is susceptible to a wide array of transformations common to alkenes, including polymerization, addition reactions, and oxidation. This reactivity enables the extension of carbon chains and the introduction of new functional groups. Consequently, the molecule acts as a linchpin, allowing for the strategic and sequential manipulation of its two distinct reactive sites to build sophisticated molecular architectures. Its application as an intermediate is crucial in the synthesis of polymers and fine chemicals where specific functionalities are required. ontosight.ai

Utilization in the Preparation of Specialty Chemicals and Fine Chemicals

The unique structure of this compound makes it an important precursor in the synthesis of specialty and fine chemicals. ontosight.ai Its most significant application is in polymer science, where it functions as a monomer. The reactive vinyl group facilitates polymerization, leading to macromolecules with pendant 4-methyl-1,3-dioxolane (B94731) units along the polymer backbone. ontosight.ai

These resulting polymers are considered specialty materials because the dioxolane groups can be chemically altered in a post-polymerization step. For instance, acid-catalyzed hydrolysis of the acetal rings reveals ketone or aldehyde functionalities. These newly exposed carbonyl groups can then be used to create cross-links, which enhances the material's strength and thermal stability, or to attach other molecules, thereby functionalizing the polymer for specific applications such as advanced adhesives and coatings. ontosight.ai Furthermore, its structural features are leveraged in the synthesis of select pharmaceuticals and other fine chemicals. ontosight.ai

Pathways to Complex Organic Structures via Selective Transformations of the Dioxolane Ring and Vinyl Group

The ability to selectively target either the vinyl group or the dioxolane ring is fundamental to the utility of this compound in constructing complex molecules. This selective reactivity allows for a stepwise approach to synthesis.

Transformations involving the Vinyl Group: The carbon-carbon double bond of the vinyl group is an electron-rich center that readily undergoes various addition reactions. This site can be targeted for:

Polymerization: As a vinyl monomer, it can undergo radical or cationic polymerization to form long polymer chains.

Epoxidation: Oxidation of the vinyl group, for instance with a peroxy acid, would yield a reactive epoxide ring, creating a new site for nucleophilic attack. This transforms the molecule into a trifunctional intermediate.

Diels-Alder Reaction: The vinyl group can act as a dienophile in [4+2] cycloaddition reactions, allowing for the rapid construction of complex cyclic and bicyclic systems. nih.gov

Hydroboration-Oxidation: This two-step reaction sequence can convert the vinyl group into a primary alcohol, adding further functionality to the molecule without affecting the dioxolane ring.

Transformations involving the Dioxolane Ring: The dioxolane ring, being an acetal, is generally stable under neutral and basic conditions but is susceptible to cleavage under acidic conditions.

Acid-Catalyzed Hydrolysis: The primary transformation of the dioxolane ring is its acid-catalyzed ring-opening hydrolysis. This reaction deprotects the acetal, yielding 1,2-propanediol and acrolein, or a derivative thereof. This controlled release of a carbonyl group is a key synthetic strategy.

Cationic Ring-Opening Polymerization: In a process analogous to the polymerization of 1,3-dioxolane (B20135), the ring can be opened cationically to form polyether structures. rsc.org This pathway offers an alternative to vinyl polymerization for creating linear polymers with different backbone structures.

The following interactive table summarizes the key selective transformations possible for this compound.

| Reactive Site | Reaction Type | Product Functionality |

| Vinyl Group | Radical Polymerization | Polymer with pendant dioxolane groups |

| Vinyl Group | Epoxidation | Pendant epoxide ring |

| Vinyl Group | Diels-Alder Reaction | Six-membered ring adduct |

| Vinyl Group | Hydroboration-Oxidation | Primary alcohol |

| Dioxolane Ring | Acid-Catalyzed Hydrolysis | Carbonyl group (ketone/aldehyde) |

| Dioxolane Ring | Cationic Ring-Opening | Polyether backbone |

Future Research Directions and Emerging Areas

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency and Selectivity

The traditional synthesis of 1,3-dioxolanes often involves the acid-catalyzed acetalization of aldehydes and ketones with diols. organic-chemistry.orgchemicalbook.com However, future research is increasingly focused on developing more sustainable and efficient synthetic methodologies. Green chemistry principles are at the forefront of this endeavor, aiming to reduce the environmental impact of chemical processes. rsc.org

One promising area of research is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, thus minimizing waste. For instance, nano-TiCl4/SiO2 and Amberlite IR-120H have been demonstrated as effective and recyclable catalysts for the synthesis of cyclic acetals under solvent-free conditions. researchgate.net Another green approach involves the use of ultrasound-assisted synthesis, which can accelerate reaction rates and improve yields. researchgate.net The development of bifunctional catalysts, such as alanine-functionalized MCM-41, is also a key area of interest for enhancing selectivity in the synthesis of specific dioxolane derivatives. researchgate.net

Future investigations will likely focus on adapting these sustainable methods for the specific synthesis of 4-Methyl-2-vinyl-1,3-dioxolane. The goal is to develop highly selective processes that yield the desired product with minimal byproducts and under milder, more environmentally friendly conditions.

| Catalyst/Method | Key Advantages | Related Application |

| Nano-TiCl4/SiO2 | Heterogeneous, reusable, solvent-free conditions | Synthesis of asymmetrical cyclic acetals |

| Amberlite IR-120H | Heterogeneous, reusable, solvent-free conditions | Synthesis of various organic compounds |

| Ultrasound-assisted synthesis | Accelerated reaction rates, improved yields | Synthesis of 1,3-dioxolane (B20135) derivatives |

| Bifunctional catalysts | Enhanced selectivity | Selective synthesis of dioxolane biofuel additives |

Exploration of New Polymer Architectures and Material Properties Derived from this compound

The polymerization of 2-vinyl-1,3-dioxolanes is a particularly intriguing area of research, as it can proceed through multiple pathways, including 1,2-addition of the vinyl group and ring-opening of the acetal (B89532). researchgate.net This dual reactivity allows for the creation of complex polymer structures that are not achievable with conventional vinyl monomers.

Future research will likely focus on controlling the polymerization of this compound to create novel polymer architectures with tailored properties. This includes the synthesis of:

Degradable Vinyl Copolymers: By incorporating the dioxolane unit into the polymer backbone through ring-opening polymerization, it is possible to introduce hydrolytically labile acetal linkages. This could lead to the development of degradable vinyl polymers, which are of significant interest for biomedical applications and for addressing plastic waste. semanticscholar.org

Hyperbranched Polymers: The unique reactivity of this compound could be exploited in self-condensing vinyl polymerization to produce hyperbranched polymers with a high degree of branching and a large number of functional end groups. mdpi.com These materials are of interest for applications in coatings, additives, and drug delivery.

Ultra-High-Molecular-Weight Polymers: Recent advancements have shown the possibility of synthesizing ultra-high-molecular-weight poly(1,3-dioxolane) with enhanced mechanical properties. escholarship.orgnih.gov Applying these techniques to this compound could lead to new high-performance materials.

The exploration of copolymerization with other monomers will also be a key research direction, enabling the fine-tuning of material properties such as thermal stability, solubility, and mechanical strength. rsc.orgresearchgate.net

| Polymer Architecture | Potential Properties & Applications |

| Degradable Copolymers | Biomedical scaffolds, environmentally friendly plastics |

| Hyperbranched Polymers | Coatings, additives, drug delivery systems |

| Ultra-High-Molecular-Weight Polymers | High-performance thermoplastics with enhanced strength |

Advanced Mechanistic Insights through Combined Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms governing the polymerization and other transformations of this compound is crucial for the rational design of new synthetic strategies and materials. Future research will increasingly rely on a combination of advanced experimental techniques and computational modeling to elucidate these mechanisms.

Experimental Approaches:

Spectroscopic Analysis: In-depth analysis using techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy will continue to be essential for characterizing the structure of polymers derived from this compound and for monitoring the kinetics of polymerization.

Calorimetry: Differential scanning calorimetry (DSC) and other thermal analysis techniques will be employed to study the thermodynamics and kinetics of polymerization and to characterize the thermal properties of the resulting polymers. researchgate.net

Computational Approaches:

Density Functional Theory (DFT): DFT calculations can provide valuable insights into the electronic structure and reactivity of this compound, helping to predict the most likely reaction pathways and transition states. euroasiajournal.org

Molecular Modeling: Computational studies can be used to model the cationic polymerization mechanism of cyclic acetals, providing a theoretical framework for understanding the experimental observations. acs.org

By combining these approaches, researchers can gain a comprehensive understanding of the factors that control the polymerization behavior of this compound, such as the influence of the methyl substituent and the nature of the initiator on the competition between vinyl addition and ring-opening polymerization. rsc.org

Expansion of Synthetic Utility in Diverse Chemical Transformations and Derivatizations

Beyond its role as a monomer, this compound has the potential to be a versatile building block in organic synthesis. The presence of both a vinyl group and a cyclic acetal offers multiple sites for chemical modification, opening the door to a wide range of derivatizations.

Future research in this area will likely explore:

Functionalization of the Vinyl Group: The vinyl group can undergo a variety of addition reactions, allowing for the introduction of different functional groups. This could be used to synthesize a range of new molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.

Modification of the Dioxolane Ring: The cyclic acetal can be hydrolyzed under acidic conditions to reveal a diol and an aldehyde, providing a route to further chemical transformations. Additionally, the dioxolane ring itself can be a target for derivatization. For instance, chloro-derivatives of 1,3-dioxolane have been synthesized and shown to be useful as load-carrying additives. neftemir.ru

Synthesis of Bioactive Compounds: 1,3-Dioxolane derivatives have been investigated for a variety of biological activities, including as potential antibacterial, antifungal, and multidrug resistance reversal agents. nih.govnih.gov Future research could focus on synthesizing and screening derivatives of this compound for similar applications.

Use as a Protecting Group: Like other dioxolanes, the 4-methyl-1,3-dioxolane (B94731) moiety can be used as a protecting group for aldehydes and ketones in multi-step organic syntheses. organic-chemistry.org

The development of new catalytic systems will be crucial for achieving selective transformations at either the vinyl group or the dioxolane ring, thereby expanding the synthetic toolbox available to chemists.

Q & A

Q. What are the established synthetic routes for 4-Methyl-2-vinyl-1,3-dioxolane, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically begins with (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol as a precursor. Key steps include vinylation under controlled solvent conditions (e.g., anhydrous THF), followed by flash chromatography for purification . Optimization involves:

- Temperature Control : Maintaining 0–5°C during vinylation to minimize side reactions.

- Catalyst Selection : Using palladium-based catalysts for selective coupling.

- Yield Enhancement : Adjusting stoichiometric ratios (e.g., 1.2:1 vinylating agent to precursor) and reaction time (6–8 hours).

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Reduces byproducts |

| Catalyst Loading | 5 mol% Pd | Maximizes coupling |

| Reaction Time | 6–8 hours | Balances conversion vs. degradation |

Q. How can researchers design experiments to assess the compound’s thermal stability under varying conditions?

Methodological Answer: Adopt a pre-test/post-test control group design (as per ) with factorial variables:

- Independent Variables : Temperature (25°C, 50°C, 100°C), atmospheric conditions (N₂, O₂).

- Dependent Variables : Degradation rate (monitored via TGA/DSC) and structural integrity (NMR/FTIR).

- Control : Store samples in inert atmospheres and compare against oxidative conditions. Use a split-plot design to isolate temperature effects .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Flash Chromatography : Effective for separating polar byproducts using silica gel and hexane/ethyl acetate gradients (8:2 ratio) .

- Distillation : Fractional distillation under reduced pressure (10–15 mmHg) to isolate the compound at 80–85°C.

- Membrane Separation : Emerging techniques (e.g., nanofiltration) show promise for scaling up .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for vinylation?

Methodological Answer:

- DFT Calculations : Model transition states to identify energetically favorable pathways (e.g., radical vs. polar mechanisms).

- Kinetic Isotope Effects (KIE) : Validate computational predictions by comparing experimental deuterium-labeled vs. unlabeled reaction rates.

- Contradiction Resolution : Align discrepancies between theoretical frameworks (e.g., steric vs. electronic dominance) by integrating molecular dynamics simulations .

Q. Table 2: Key Computational Parameters

| Method | Application | Accuracy Threshold |

|---|---|---|

| DFT (B3LYP/6-31G*) | Transition-state energy calculation | ±2 kcal/mol |

| MD Simulations (AMBER) | Solvent interaction dynamics | ±5% RMSD |

Q. What advanced spectroscopic techniques can elucidate stereochemical outcomes in derivatization reactions?

Methodological Answer:

Q. How can researchers design catalytic systems to improve regioselectivity in ring-opening reactions?

Methodological Answer:

- Ligand Screening : Test phosphine ligands (e.g., BINAP) for metal-catalyzed reactions.

- Solvent Effects : Compare polar aprotic (DMF) vs. non-polar (toluene) solvents.

- Table 3: Catalytic System Performance

| Catalyst System | Regioselectivity (%) | Yield (%) |

|---|---|---|

| Pd/BINAP in DMF | 92 | 85 |

| Rh/PPh₃ in Toluene | 78 | 72 |

Q. What methodologies address contradictions in biodegradation studies under aerobic vs. anaerobic conditions?

Methodological Answer:

- Isotope Tracing : Use ¹³C-labeled compound to track metabolic pathways.

- Microbial Consortia Analysis : Employ metagenomics to identify degradative enzymes in anaerobic sludge vs. soil microbiomes.

- Kinetic Modeling : Fit experimental data to first-order decay models, comparing half-lives (t₁/₂) across conditions .

Q. How can researchers integrate multi-omics data to study the compound’s environmental impact?

Methodological Answer:

- Transcriptomics : Identify upregulated genes in exposed organisms (e.g., Daphnia magna).

- Metabolomics : Profile stress biomarkers (e.g., glutathione levels) via LC-MS.

- Data Linking : Use PCA to correlate omics datasets with ecotoxicity endpoints .

Guidelines for Theoretical Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.